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Compound of Interest

Compound Name: Nitrilotriacetamide

Cat. No.: B1596190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally determined and computationally

predicted binding energies for complexes of Nitrilotriacetamide (NTAm) with various metal

ions. Understanding the affinity and selectivity of NTAm for different metals is crucial for its

application in areas such as separations, sensing, and medicinal chemistry. This document

aims to serve as a resource for validating Density Functional Theory (DFT) calculations against

experimental data.

Quantitative Data Summary
The following table summarizes the available experimental thermodynamic data for the

complexation of Nitrilotriacetamide (NTAm) with a selection of metal ions. These values

provide a benchmark for computational models.
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Metal Ion
Experime
ntal
Method

Log K
ΔG
(kJ/mol)

ΔH
(kJ/mol)

TΔS
(kJ/mol)

Referenc
e

Ca(II)
¹H NMR /

UV-Vis
1.28 -7.3 - - [1]

Mg(II)
¹H NMR /

UV-Vis
0.4 -2.3 - - [1]

La(III)
¹H NMR /

UV-Vis
2.30 -13.1 - - [1]

Pb(II)
¹H NMR /

UV-Vis
3.69 -21.1 - - [1]

Cd(II)
¹H NMR /

UV-Vis
3.78 -21.6 - - [1]

Ni(II)
¹H NMR /

UV-Vis
2.38 -13.6 - - [1]

Cu(II)
¹H NMR /

UV-Vis
3.16 -18.0 - - [1]

La(III)

Microcalori

metric

Titration

4.39 -25.0 -15.3 9.7 [2]

Ce(III)

Microcalori

metric

Titration

4.52 -25.8 -16.1 9.7 [2]

Pr(III)

Microcalori

metric

Titration

4.65 -26.5 -17.0 9.5 [2]

Nd(III)

Microcalori

metric

Titration

4.75 -27.1 -17.8 9.3 [2]

Sm(III) Microcalori

metric

4.98 -28.4 -19.5 8.9 [2]
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Titration

Eu(III)

Microcalori

metric

Titration

5.09 -29.0 -20.4 8.6 [2]

Gd(III)

Microcalori

metric

Titration

5.17 -29.5 -21.2 8.3 [2]

Tb(III)

Microcalori

metric

Titration

5.30 -30.2 -22.3 7.9 [2]

Dy(III)

Microcalori

metric

Titration

5.38 -30.7 -23.0 7.7 [2]

Ho(III)

Microcalori

metric

Titration

5.44 -31.0 -23.6 7.4 [2]

Er(III)

Microcalori

metric

Titration

5.52 -31.5 -24.4 7.1 [2]

Tm(III)

Microcalori

metric

Titration

5.58 -31.8 -25.0 6.8 [2]

Yb(III)

Microcalori

metric

Titration

5.65 -32.2 -25.7 6.5 [2]

Lu(III)

Microcalori

metric

Titration

5.71 -32.6 -26.3 6.3 [2]

Y(III)

Microcalori

metric

Titration

5.25 -29.9 -21.9 8.0 [2]
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Sc(III)

Microcalori

metric

Titration

7.20 -41.1 -35.2 5.9 [2]

Note: ΔG calculated from Log K using the equation ΔG = -RTln(10) * Log K at 298.15 K. TΔS

calculated from ΔG = ΔH - TΔS.

Experimental Protocols
A summary of the key experimental methodologies used to obtain the data presented above is

provided here. For complete details, please refer to the cited literature.

Microcalorimetric Titration[2]
Instrumentation: An isothermal titration calorimeter (ITC) is used to measure the heat

changes upon complexation.

Procedure: A solution of the metal ion is titrated into a solution of the Nitrilotriacetamide
ligand in a specific buffer at a constant temperature. The heat released or absorbed during

the binding event is measured after each injection.

Data Analysis: The resulting titration curve (heat change per injection versus molar ratio) is

fitted to a suitable binding model to determine the binding constant (K), enthalpy change

(ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy

change (ΔS) are then calculated.

¹H NMR and UV-Vis Spectrophotometric Titration[1][2]
Principle: These techniques monitor changes in the spectroscopic properties of the ligand or

metal ion upon complexation.

¹H NMR Titration: Changes in the chemical shifts of the protons on the Nitrilotriacetamide
ligand are monitored as a metal ion solution is incrementally added. The data is analyzed to

determine the formation constant of the complex.

UV-Vis Spectrophotometric Titration: Changes in the absorbance spectrum of a solution

containing the metal ion and ligand are recorded as the concentration of one component is
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varied. The data is fitted to determine the stoichiometry and stability constant of the complex.

Computational Approach: Density Functional
Theory (DFT)
While a comprehensive database of DFT-calculated binding energies for a wide range of

metals with Nitrilotriacetamide is not yet available in the literature, existing studies provide a

solid foundation for such computational investigations.

Typical DFT Methodology
A common approach for calculating the binding energy of a metal-NTAm complex involves the

following steps:

Structure Optimization: The geometries of the free Nitrilotriacetamide ligand and the metal-

NTAm complex are optimized to find their lowest energy conformations. A popular functional

for this purpose is B3LYP with a basis set such as 6-31+G*.[3]

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the

optimized structures correspond to true energy minima (no imaginary frequencies) and to

obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Binding Energy Calculation: The binding energy (ΔE_binding) is calculated as the difference

between the total energy of the complex and the sum of the total energies of the free ligand

and the metal ion. Solvation effects are often included using a continuum solvation model

like the Polarizable Continuum Model (PCM).

ΔE_binding = E_complex - (E_ligand + E_metal)

Validation Workflow
The validation of DFT calculations against experimental data is a critical step to ensure the

accuracy and predictive power of the computational model. The following diagram illustrates a

typical workflow for this process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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